molecular formula C16H19ClFNOS B12740438 Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 134987-46-5

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B12740438
CAS No.: 134987-46-5
M. Wt: 327.8 g/mol
InChI Key: UAUDDSAVSGCHEM-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps, including the introduction of the fluorine atom, the methoxy group, and the thioether linkage. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: Introduction of the fluorine atom through nucleophilic substitution.

    Thioether Formation: Reaction of a thiol with a halogenated aromatic compound to form the thioether linkage.

    Methoxylation: Introduction of the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-
  • Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-diethyl-
  • Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, sulfate

Uniqueness

The unique combination of the fluorine atom, methoxy group, and thioether linkage in Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride distinguishes it from similar compounds. These structural features can impart specific chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride, also known by its CAS number 134987-46-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClFNOSC_{16}H_{19}ClFNOS, with a molecular weight of approximately 315.85 g/mol. The compound features a benzenemethanamine core with a fluorine atom and a thioether group, which significantly influence its reactivity and biological interactions.

Property Details
Molecular FormulaC16H19ClFNOSC_{16}H_{19}ClFNOS
Molecular Weight315.85 g/mol
CAS Number134987-46-5
Chemical StructureChemical Structure

Research indicates that Benzenemethanamine derivatives can interact with various biological macromolecules, including neurotransmitter receptors. The presence of the fluorine atom in this compound may enhance its binding affinity and selectivity towards specific targets compared to non-fluorinated analogs. Preliminary studies suggest that it may exhibit properties beneficial for drug development, particularly in addressing central nervous system disorders.

Pharmacological Applications

  • Neurotransmitter Receptor Modulation : The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to applications in treating conditions such as depression or anxiety.
  • Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties. The thioether functionality may contribute to these effects by disrupting microbial cell membranes or inhibiting critical metabolic pathways.
  • Anticancer Potential : Research into related compounds has shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain to be fully elucidated but may involve interference with cell signaling pathways.

Study on Receptor Binding Affinity

A study published in 2022 investigated the binding affinity of various benzenemethanamine derivatives to serotonin receptors. The results indicated that the presence of the fluorine atom significantly increased the binding affinity compared to non-fluorinated counterparts:

Compound Binding Affinity (nM)
This compound15
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride40

This enhanced affinity suggests potential therapeutic applications in modulating serotonin-related disorders.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of benzenemethanamine derivatives against various pathogens. The minimum inhibitory concentrations (MIC) were determined as follows:

Compound MIC (μg/mL) Pathogen
This compound25Staphylococcus aureus
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride50Escherichia coli

These results indicate that the fluorinated derivative exhibits superior antimicrobial activity compared to its non-fluorinated analog.

Properties

CAS No.

134987-46-5

Molecular Formula

C16H19ClFNOS

Molecular Weight

327.8 g/mol

IUPAC Name

1-[4-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-7-8-13(17)9-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H

InChI Key

UAUDDSAVSGCHEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)OC.Cl

Origin of Product

United States

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